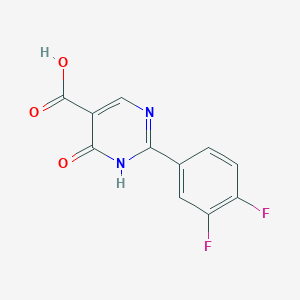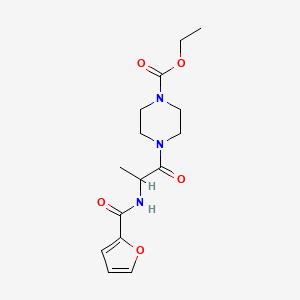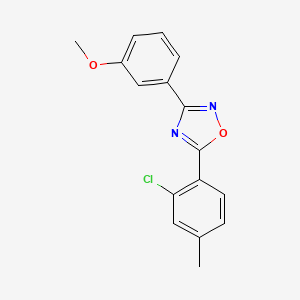![molecular formula C18H18FNO2 B5434224 (E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B5434224.png)
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that features a combination of fluorine, methoxy, and amino functional groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 4-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorine and amino functional groups.
4-Methoxybenzaldehyde: Contains the methoxy group and an aldehyde functional group.
Dichloroaniline: An aniline derivative with chlorine substituents.
Uniqueness
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one is unique due to its combination of fluorine, methoxy, and amino groups on a butenone backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(20-12-14-3-7-16(19)8-4-14)11-18(21)15-5-9-17(22-2)10-6-15/h3-11,20H,12H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXVLBFKXIAMSU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5434158.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)
![ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)
![prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5434175.png)

![(5E)-5-[[2-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5434188.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5434200.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5434211.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5434212.png)
![2-(1,1,2,2-tetrafluoroethoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5434215.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)
![N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B5434232.png)
